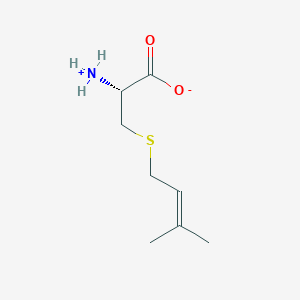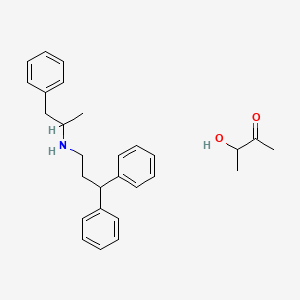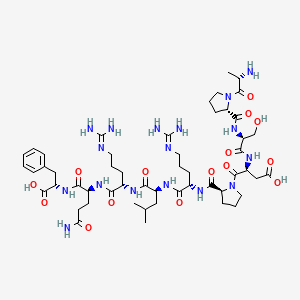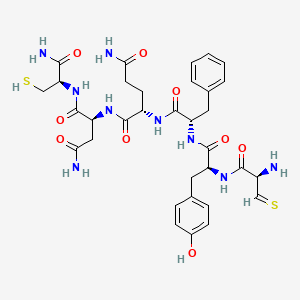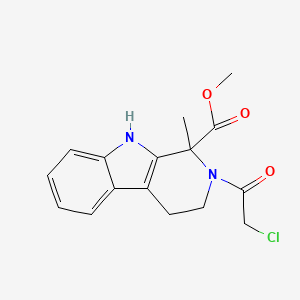
Inhibiteur de PDI 16F16
Vue d'ensemble
Description
16F16 est un composé chimique connu pour son rôle d'inhibiteur de l'isomérase des disulfures de protéines. Il a été identifié dans diverses études pour sa capacité à inhiber l'activité de l'isomérase des disulfures de protéines, une enzyme impliquée dans la formation et le réarrangement des liaisons disulfures dans les protéines. Ce composé a montré un potentiel dans la réduction de l'apoptose induite par les protéines mal repliées, ce qui en fait une molécule importante dans l'étude des maladies neurodégénératives .
Applications De Recherche Scientifique
16F16 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of protein disulfide isomerase and its effects on protein folding.
Biology: Investigated for its role in reducing apoptosis in cells expressing misfolded proteins, such as those seen in Huntington’s disease and Alzheimer’s disease
Medicine: Potential therapeutic agent for neurodegenerative diseases due to its ability to protect neurons from apoptosis.
Industry: Could be used in the development of drugs targeting protein misfolding and aggregation disorders.
Mécanisme D'action
Target of Action
The primary target of the compound 16F16, also known as PDI inhibitor 16F16, is Protein Disulfide Isomerase (PDI) . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds between cysteine residues within proteins as they fold. This process is crucial for protein folding and structural stability .
Mode of Action
16F16 inhibits the reductase activity of PDI, thereby preventing the correct folding of proteins . It was first identified in a screen for compounds that prevent apoptosis induced by the misfolded protein mutant huntingtin . The compound interacts with its target PDI, suppressing the apoptosis induced by the misfolded protein .
Biochemical Pathways
The inhibition of PDI by 16F16 affects the protein folding process, leading to an accumulation of misfolded proteins. This can trigger a cellular response known as the Unfolded Protein Response (UPR), which attempts to restore normal function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to apoptosis if the stress cannot be resolved .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Analyse Biochimique
Biochemical Properties
PDI inhibitor 16F16: plays a crucial role in biochemical reactions by inhibiting the activity of protein disulfide isomerase (PDI). PDI is an enzyme that catalyzes the formation and rearrangement of disulfide bonds in proteins, which is essential for proper protein folding. By inhibiting PDI, PDI inhibitor 16F16 disrupts the proper folding of proteins, leading to the accumulation of misfolded proteins. This compound has been shown to interact with various biomolecules, including mutant huntingtin protein and amyloid-beta peptide, thereby preventing apoptosis induced by these misfolded proteins .
Cellular Effects
PDI inhibitor 16F16: exerts significant effects on various types of cells and cellular processes. In neuronal cells, it has been demonstrated to protect against cell death triggered by amyloid-beta peptide and mutant huntingtin protein. This protection is achieved by inhibiting the PDI-mediated cell death pathway, which is upregulated in response to protein misfolding. Additionally, PDI inhibitor 16F16 has been shown to reduce apoptosis in rat neurons and human embryonic kidney cells .
Molecular Mechanism
The molecular mechanism of PDI inhibitor 16F16 involves its binding to the active site of protein disulfide isomerase, thereby inhibiting its enzymatic activity. This inhibition prevents the formation and rearrangement of disulfide bonds in substrate proteins, leading to the accumulation of misfolded proteins. The compound has been shown to suppress apoptosis induced by misfolded proteins, such as mutant huntingtin and amyloid-beta peptide, by interfering with the PDI-mediated cell death pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PDI inhibitor 16F16 have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that PDI inhibitor 16F16 can maintain its protective effects against protein misfolding-induced apoptosis for several days in vitro. Its stability and efficacy may decrease over time, necessitating careful handling and storage .
Dosage Effects in Animal Models
The effects of PDI inhibitor 16F16 vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce apoptosis and protect neurons from cell death. At higher doses, PDI inhibitor 16F16 may exhibit toxic effects, including increased cell death and adverse impacts on cellular function. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity .
Metabolic Pathways
PDI inhibitor 16F16: is involved in metabolic pathways related to protein folding and degradation. By inhibiting PDI, the compound disrupts the normal metabolic flux of proteins, leading to the accumulation of misfolded proteins. This disruption can affect various cellular processes, including protein synthesis, degradation, and signaling pathways. The compound’s interaction with enzymes and cofactors involved in these pathways further underscores its impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, PDI inhibitor 16F16 is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, PDI inhibitor 16F16 can accumulate in specific compartments, such as the endoplasmic reticulum, where PDI is predominantly located. This localization is essential for the compound’s inhibitory effects on PDI activity .
Subcellular Localization
PDI inhibitor 16F16: primarily localizes to the endoplasmic reticulum, where it exerts its inhibitory effects on protein disulfide isomerase. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This precise localization is crucial for the compound’s ability to disrupt PDI-mediated protein folding and prevent apoptosis induced by misfolded proteins .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 16F16 implique la réaction du chlorure de 2-chloroacétyle avec l'ester méthylique de l'acide 1-méthyl-2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole-1-carboxylique. La réaction est généralement réalisée en présence d'une base telle que la triéthylamine, dans des conditions anhydres, pour obtenir le produit souhaité .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du 16F16 ne soient pas largement documentées, l'approche générale impliquerait l'extrapolation du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, la garantie de la pureté par recristallisation ou chromatographie, et le respect des réglementations en matière de sécurité et d'environnement.
Analyse Des Réactions Chimiques
Types de réactions : Le 16F16 subit principalement des réactions de substitution en raison de la présence du groupe chloroacétyle. Il peut également participer à des réactions de réduction, en particulier dans le contexte de son interaction avec l'isomérase des disulfures de protéines.
Réactifs et conditions courants :
Réactions de substitution : Impliquent généralement des nucléophiles tels que des amines ou des thiols.
Réactions de réduction : Impliquent souvent des agents réducteurs comme le dithiothréitol ou la tris(2-carboxyethyl)phosphine.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent du nucléophile ou de l'agent réducteur spécifique utilisé. Par exemple, la substitution par une amine donnerait un dérivé amide, tandis que la réduction conduirait à la formation d'une liaison disulfure réduite.
4. Applications de la recherche scientifique
Le 16F16 a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme outil pour étudier l'inhibition de l'isomérase des disulfures de protéines et ses effets sur le repliement des protéines.
Biologie : Investigated for its role in reducing apoptosis in cells expressing misfolded proteins, such as those seen in Huntington’s disease and Alzheimer’s disease
Médecine : Agent thérapeutique potentiel pour les maladies neurodégénératives en raison de sa capacité à protéger les neurones de l'apoptose.
Industrie : Pourrait être utilisé dans le développement de médicaments ciblant les protéines mal repliées et les troubles de l'agrégation.
5. Mécanisme d'action
Le 16F16 exerce ses effets en inhibant l'activité de l'isomérase des disulfures de protéines. Cette enzyme est essentielle à la formation et au réarrangement des liaisons disulfures dans les protéines. En inhibant cette enzyme, le 16F16 empêche le repliement correct des protéines, conduisant à la suppression de l'apoptose induite par les protéines mal repliées. Ce mécanisme est particulièrement pertinent dans le contexte des maladies neurodégénératives, où le mauvais repliement des protéines joue un rôle important .
Composés similaires :
PACMA31 : Un autre inhibiteur de l'isomérase des disulfures de protéines avec des applications similaires dans la recherche sur les maladies neurodégénératives.
BAP2 : Connu pour son rôle dans l'inhibition de l'isomérase des disulfures de protéines et la réduction de l'apoptose dans les cellules exprimant des protéines mal repliées.
Unicité du 16F16 : Le 16F16 est unique en son inhibition spécifique de l'isomérase des disulfures de protéines et sa capacité démontrée à réduire l'apoptose dans divers modèles cellulaires. Son efficacité à protéger les neurones de l'apoptose induite par la protéine précurseur de l'amyloïde bêta et la protéine huntingtine mutante met en évidence son potentiel comme agent thérapeutique .
Comparaison Avec Des Composés Similaires
PACMA31: Another protein disulfide isomerase inhibitor with similar applications in neurodegenerative disease research.
BAP2: Known for its role in inhibiting protein disulfide isomerase and reducing apoptosis in cells expressing misfolded proteins.
Uniqueness of 16F16: 16F16 is unique in its specific inhibition of protein disulfide isomerase and its demonstrated ability to reduce apoptosis in various cellular models. Its effectiveness in protecting neurons from apoptosis induced by amyloid-beta precursor protein and mutant huntingtin protein highlights its potential as a therapeutic agent .
Propriétés
IUPAC Name |
methyl 2-(2-chloroacetyl)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-16(15(21)22-2)14-11(7-8-19(16)13(20)9-17)10-5-3-4-6-12(10)18-14/h3-6,18H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSIRYFYAKLJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1C(=O)CCl)C3=CC=CC=C3N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404219 | |
| Record name | Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922507-80-0 | |
| Record name | Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


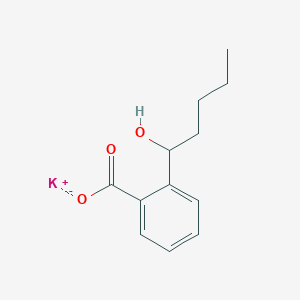
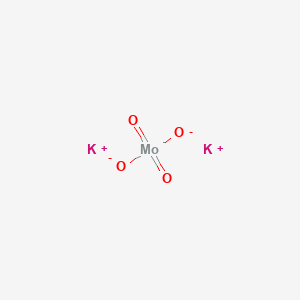
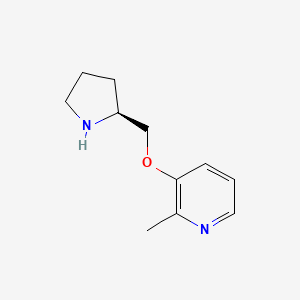
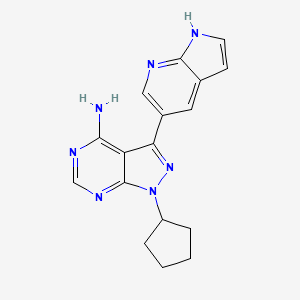
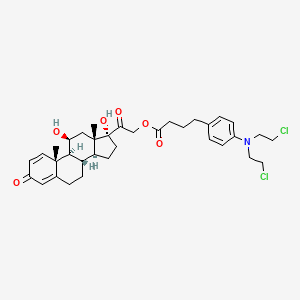
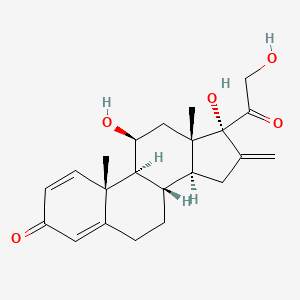

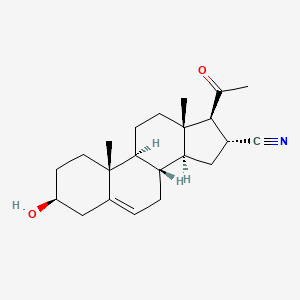
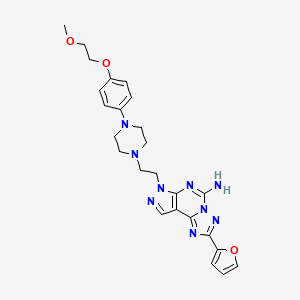
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)
